(+)-SHIN1 is classified as a small molecule inhibitor specifically targeting serine hydroxymethyltransferase 2 (SHMT2). It has been identified through various studies exploring metabolic pathways in cancer cells, particularly those reliant on serine and glycine for growth and proliferation. The compound's activity has been linked to alterations in nucleotide synthesis and cellular differentiation processes, making it a significant focus in cancer research.
The synthesis of (+)-SHIN1 involves several key steps that leverage established organic chemistry techniques. While specific synthetic routes may vary, the general approach includes:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are critical for optimizing yield and enantiomeric purity.
The molecular structure of (+)-SHIN1 can be described in terms of its chemical formula and stereochemistry.
Data regarding molecular weight, melting point, and spectral characteristics (NMR, IR) are essential for confirming the identity and purity of the synthesized compound.
(+)-SHIN1 participates in various chemical reactions primarily as an inhibitor. Its interactions with serine hydroxymethyltransferase can be characterized by:
Technical details regarding reaction conditions and kinetic parameters are critical for understanding the efficacy and specificity of (+)-SHIN1 as an inhibitor.
The mechanism by which (+)-SHIN1 exerts its effects involves several biochemical processes:
Data from metabolic profiling studies provide insights into how (+)-SHIN1 influences cellular pathways and contributes to therapeutic outcomes.
The physical and chemical properties of (+)-SHIN1 are crucial for its application in research:
Relevant data from spectroscopic analyses (e.g., UV-Vis, NMR) help elucidate these properties further.
The scientific uses of (+)-SHIN1 extend beyond basic research into potential therapeutic applications:
Serine hydroxymethyltransferase (Serine hydroxymethyltransferase) exists as compartment-specific isoforms that play distinct yet interconnected roles in cellular one-carbon metabolism. The cytosolic isoform (Serine hydroxymethyltransferase 1) and mitochondrial isoform (Serine hydroxymethyltransferase 2) catalyze the identical biochemical reaction: the reversible transfer of a hydroxymethyl group from L-serine to tetrahydrofolate (Tetrahydrofolate), generating glycine and 5,10-methylenetetrahydrofolate (5,10-MethyleneTetrahydrofolate) [2] [8]. This reaction represents the primary entry point for one-carbon units into folate metabolism, positioning Serine hydroxymethyltransferase enzymes as critical metabolic gatekeepers. Despite catalyzing the same reaction, the isoforms exhibit profound metabolic compartmentalization that dictates their biological functions. Serine hydroxymethyltransferase 1 operates predominantly in the cytosol, where it supports nucleotide biosynthesis and methylation reactions. In contrast, Serine hydroxymethyltransferase 2 functions within the mitochondrial matrix, where it serves as the dominant source of one-carbon units in most proliferating cells [2] [8].
The mitochondrial one-carbon pathway, orchestrated by Serine hydroxymethyltransferase 2, exhibits several distinctive features that render it indispensable for cellular metabolism. Mitochondria possess an independent folate pool maintained by the mitochondrial folate transporter (Solute carrier family 25 member 32), which imports cytosolic folates into the mitochondrial matrix [2]. Within mitochondria, the Serine hydroxymethyltransferase 2 reaction initiates a cascade culminating in formate production, which is exported to the cytosol and incorporated into the folate pool via 10-formylTetrahydrofolate synthetase activity of Methylenetetrahydrofolate dehydrogenase 1 [2]. This metabolic compartmentalization creates a vectorial flow of one-carbon units from mitochondria to cytosol. The mitochondrial pathway operates under distinct redox conditions characterized by a high NAD(P)+/NAD(P)H ratio, which thermodynamically favors serine oxidation to formate rather than the reverse reductive pathway [2]. Consequently, mitochondrial Serine hydroxymethyltransferase 2 serves as the principal source of one-carbon units for de novo purine and thymidylate synthesis in the cytosol, with Serine hydroxymethyltransferase 1 primarily functioning in the reverse direction to support cytosolic serine synthesis when mitochondrial function is compromised [2] [8].
Table 1: Functional Characteristics of Serine Hydroxymethyltransferase Isoforms
Isoform | Subcellular Localization | Primary Metabolic Function | Major One-Carbon Products | Sensitivity to (+)-SHIN1 |
---|---|---|---|---|
Serine hydroxymethyltransferase 1 | Cytosol | Serine synthesis under mitochondrial dysfunction; supports cytosolic methylation | 5,10-MethyleneTetrahydrofolate (for thymidylate synthesis) | IC₅₀ = 5 nM (cell-free) |
Serine hydroxymethyltransferase 2 | Mitochondria | Primary one-carbon unit generation; glycine production; NAD(P)H generation | Formate (exported for purine synthesis) | IC₅₀ = 13 nM (cell-free) |
Bacterial Serine hydroxymethyltransferase | Cytoplasm | One-carbon unit generation for nucleotide synthesis | 5,10-MethyleneTetrahydrofolate (directly supports thymidylate synthesis) | EC₅₀ = 10⁻¹¹ M (Enterococcus faecium) |
The essentiality of mitochondrial one-carbon metabolism extends beyond nucleotide synthesis. Serine hydroxymethyltransferase 2-derived glycine contributes to glutathione synthesis, supporting cellular antioxidant defense mechanisms [8]. Additionally, the mitochondrial folate cycle generates NAD(P)H through Methylenetetrahydrofolate dehydrogenase 2 activity, providing reducing equivalents for biosynthetic reactions and redox homeostasis [2]. The coupling of Serine hydroxymethyltransferase 2 activity to the electron transport chain enables ATP production through the oxidation of glycine via the glycine cleavage system, creating a metabolic link between amino acid metabolism and cellular energy status [2]. These multifaceted functions establish mitochondrial Serine hydroxymethyltransferase 2 as a central metabolic hub in proliferating cells and explain its frequent upregulation in cancer contexts [3] [7].
Rapidly proliferating cells, including malignant neoplasms and hyperactivated immune cells, exhibit profound metabolic dependencies on one-carbon metabolism to support their biosynthetic requirements. The Serine hydroxymethyltransferase-catalyzed reaction serves as the primary metabolic conduit supplying one-carbon units for de novo nucleotide biosynthesis, creating a critical vulnerability in diseases characterized by uncontrolled proliferation [1] [9]. (+)-SHIN1 exploits this metabolic dependency through potent inhibition of both Serine hydroxymethyltransferase isoforms, inducing progressive nucleotide depletion that selectively targets proliferating cells while sparing quiescent counterparts.
The biochemical mechanism underlying (+)-SHIN1-induced nucleotide deficiency involves disruption of one-carbon flux at its origin. By inhibiting Serine hydroxymethyltransferase enzymatic activity, (+)-SHIN1 blocks the conversion of serine to glycine and the concomitant generation of 5,10-MethyleneTetrahydrofolate [1] [6]. This dual impairment has cascading effects on nucleotide biosynthesis pathways. In the de novo purine synthesis pathway, which requires 10-formylTetrahydrofolate for two critical formylation reactions (catalyzed by Phosphoribosylglycinamide formyltransferase and 5-Aminoimidazole-4-carboxamide ribonucleotide formyltransferase/Inosine monophosphate cyclohydrolase), Serine hydroxymethyltransferase inhibition results in accumulation of 5-Aminoimidazole-4-carboxamide ribonucleotide and incomplete purine ring formation [1] [9]. Similarly, thymidylate synthesis depends entirely on 5,10-MethyleneTetrahydrofolate as the one-carbon donor in the Thymidylate synthase reaction. Inhibition of this pathway leads to deoxyuridine monophosphate accumulation and thymidine triphosphate depletion, triggering DNA replication stress and genomic instability [1] [4].
Experimental evidence demonstrates that (+)-SHIN1 exerts potent antiproliferative effects through this nucleotide depletion mechanism. In human colon carcinoma HCT-116 cells, (+)-SHIN1 inhibits growth with a half-maximal inhibitory concentration of 10 nM in Serine hydroxymethyltransferase 2-deficient cells and 870 nM in wild-type cells [6]. The exquisite sensitivity of Serine hydroxymethyltransferase 2-deficient cells underscores the essentiality of mitochondrial one-carbon metabolism in cancer cell proliferation. Metabolic profiling of (+)-SHIN1-treated cells reveals profound depletion of purine nucleotides (adenosine triphosphate and guanosine triphosphate) and deoxynucleotide triphosphates, particularly deoxythymidine triphosphate, confirming the compound's mechanism of action at the metabolic level [1] [9]. This nucleotide pool imbalance activates the replication stress response and cell cycle arrest, ultimately leading to apoptosis in sensitive cell types.
Table 2: Metabolic Consequences of Serine Hydroxymethyltransferase Inhibition by (+)-SHIN1
Metabolic Pathway | Key Intermediate Impacted | Accumulated Metabolites | Depleted Metabolites | Downstream Cellular Effect |
---|---|---|---|---|
Purine Synthesis | 10-FormylTetrahydrofolate | 5-Aminoimidazole-4-carboxamide ribonucleotide | Inosine monophosphate, Adenosine triphosphate, Guanosine triphosphate | Incomplete purine synthesis; impaired RNA/DNA synthesis |
Pyrimidine Synthesis | 5,10-MethyleneTetrahydrofolate | Deoxyuridine monophosphate | Deoxythymidine triphosphate | Thymidylate stress; uracil misincorporation; DNA damage |
Amino Acid Metabolism | Tetrahydrofolate | Serine | Glycine, Formate | Reduced glutathione synthesis; impaired methylation reactions |
Redox Homeostasis | NADP+ | - | NADPH | Increased oxidative stress; reduced antioxidant capacity |
The metabolic effects of Serine hydroxymethyltransferase inhibition extend beyond nucleotide pools to impact cellular redox homeostasis and methylation capacity. Glycine produced through the Serine hydroxymethyltransferase reaction serves as a direct precursor for glutathione synthesis, the major cellular antioxidant [8]. (+)-SHIN1 treatment reduces glycine availability, potentially compromising glutathione synthesis and sensitizing cells to oxidative stress. Furthermore, the folate cycle generates 5-MethylTetrahydrofolate for methionine regeneration and S-Adenosylmethionine-dependent methylation reactions. Although the primary antiproliferative effect of (+)-SHIN1 stems from nucleotide depletion, these additional metabolic disruptions likely contribute to its overall bioactivity in complex disease microenvironments [2] [8].
The molecular targeting of Serine hydroxymethyltransferase enzymes for cancer therapy presents both opportunities and challenges stemming from the evolutionary conservation of one-carbon metabolism and the isoform-specific adaptations in malignant cells. (+)-SHIN1, as a potent dual inhibitor of both Serine hydroxymethyltransferase 1 and Serine hydroxymethyltransferase 2, demonstrates the therapeutic potential of disrupting this metabolic node across diverse pathological contexts. Structural analyses reveal that (+)-SHIN1 binds to the active site of Serine hydroxymethyltransferase enzymes through specific interactions with conserved residues, explaining its cross-species activity against human and bacterial enzymes [9]. The compound's biphenyl moiety and hydroxy groups form critical contacts within the substrate-binding pocket, while its pyranopyrazole core mimics the pteridine ring of folates, enabling competitive displacement of the natural cofactor Tetrahydrofolate [6] [9].
Despite this evolutionary conservation, cancer cells exhibit isoform-specific vulnerabilities based on their metabolic reprogramming. Transcriptomic analyses across multiple cancer types consistently demonstrate that Serine hydroxymethyltransferase 2 is significantly upregulated in malignancies compared to adjacent normal tissues. In renal cell carcinoma subtypes, Serine hydroxymethyltransferase 2 transcript levels are markedly elevated while Serine hydroxymethyltransferase 1 expression shows variable patterns [3]. Similarly, bladder cancer studies reveal increased Serine hydroxymethyltransferase 2 expression associated with advanced disease stage and poor prognosis, whereas Serine hydroxymethyltransferase 1 expression remains largely unchanged [7]. This isoform-specific dysregulation correlates with the preferential reliance of cancer cells on mitochondrial one-carbon metabolism to support their biosynthetic demands. Functional studies demonstrate that Serine hydroxymethyltransferase 2 knockdown or inhibition impairs cancer cell proliferation, migration, and survival more profoundly than Serine hydroxymethyltransferase 1 disruption, confirming its central role in oncogenic metabolism [3] [7].
The molecular basis for cancer cell vulnerability to Serine hydroxymethyltransferase 2 inhibition extends beyond its enzymatic function to include non-metabolic roles. In Burkitt lymphoma models, Serine hydroxymethyltransferase 2 inhibition by compounds including (+)-SHIN1 disrupts the Transcriptional factor 3 transcriptional survival program, indicating integration of metabolic and oncogenic signaling pathways [5]. Additionally, Serine hydroxymethyltransferase 2 regulates epithelial-mesenchymal transition markers in bladder cancer cells, with inhibition leading to increased E-cadherin and decreased N-cadherin expression, potentially suppressing metastatic progression [7]. These pleiotropic effects position Serine hydroxymethyltransferase 2 as a multifaceted therapeutic target whose inhibition simultaneously disrupts metabolic and oncogenic signaling pathways.
Table 3: Oncological Significance of Serine Hydroxymethyltransferase Isoforms in Human Cancers
Cancer Type | Serine hydroxymethyltransferase 1 Expression Pattern | Serine hydroxymethyltransferase 2 Expression Pattern | Prognostic Association | Functional Consequences of Inhibition |
---|---|---|---|---|
Renal Cell Carcinoma (Clear Cell) | Downregulated in most cases | Significantly upregulated | High Serine hydroxymethyltransferase 2 correlates with poor survival | Reduced proliferation; altered gene regulatory networks |
Renal Cell Carcinoma (Papillary) | Variable expression | Significantly upregulated | High Serine hydroxymethyltransferase 2 correlates with poor survival | Impaired mitochondrial function; nucleotide depletion |
Bladder Urothelial Carcinoma | Unchanged | Significantly upregulated | High Serine hydroxymethyltransferase 2 associated with advanced stage | Reduced migration; reversed epithelial-mesenchymal transition; apoptosis |
Diffuse Large B-cell Lymphoma | Not reported | Upregulated | Not established | Disruption of Transcriptional factor 3 survival program; purine depletion |
Beyond oncology, the evolutionary conservation of Serine hydroxymethyltransferase enzymes enables (+)-SHIN1 application in infectious disease contexts. Biochemical analyses demonstrate that (+)-SHIN1 exhibits extraordinary potency against Enterococcus faecium Serine hydroxymethyltransferase, inhibiting bacterial growth at picomolar concentrations (EC₅₀ = 31 pM) [9]. Structural studies reveal that two variable loops in bacterial Serine hydroxymethyltransferase enhance (+)-SHIN1 binding affinity, particularly when serine is bound to the active site, stabilizing the enzyme-inhibitor complex [9]. This antibacterial effect synergizes with nucleoside analogues, suggesting combination therapy potential. Similarly, Staphylococcus aureus strains with serine hydroxymethyltransferase mutations exhibit increased susceptibility to lysostaphin and reduced virulence in invertebrate models, establishing Serine hydroxymethyltransferase as an antimicrobial target [10]. The convergence of these findings across oncological and infectious disease models highlights the fundamental importance of Serine hydroxymethyltransferase enzymes in cellular proliferation and the broad therapeutic potential of (+)-SHIN1 as a pharmacological probe and therapeutic candidate.
The molecular selectivity of (+)-SHIN1 presents both advantages and challenges. While its cross-species activity enables diverse applications, potential off-target effects on human gut microbiota or hematopoietic cells require consideration. The differential expression of Serine hydroxymethyltransferase isoforms across tissues and disease states offers opportunities for therapeutic targeting based on metabolic dependencies. Cancer cells with mitochondrial one-carbon addiction exhibit heightened sensitivity to Serine hydroxymethyltransferase 2 inhibition, while bacterial pathogens rely completely on Serine hydroxymethyltransferase for one-carbon metabolism due to their lack of subcellular compartmentalization [9] [10]. These isoform-specific and species-specific vulnerabilities provide a biochemical rationale for the therapeutic window of (+)-SHIN1 and related compounds in diverse pathological contexts characterized by uncontrolled proliferation.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1